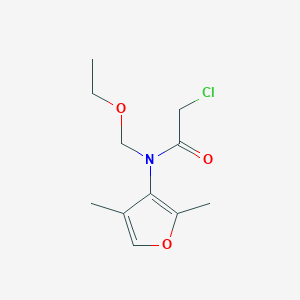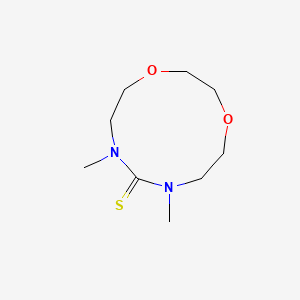
7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione is a chemical compound with the molecular formula C9H18N2O2S. It is known for its unique structure, which includes a thione group, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dicarbonyl compound in the presence of sulfur. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione involves its interaction with specific molecular targets. The thione group can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-7,9-diazacycloundecane-8-thione: Lacks the methyl groups present in 7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane-8-thione.
7,9-Dimethyl-1,4-dioxa-7,9-diazacycloundecane: Similar structure but without the thione group.
Uniqueness
This compound is unique due to the presence of both the thione group and the dimethyl substitutions.
Properties
CAS No. |
89863-07-0 |
|---|---|
Molecular Formula |
C9H18N2O2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4,6-dimethyl-1,9-dioxa-4,6-diazacycloundecane-5-thione |
InChI |
InChI=1S/C9H18N2O2S/c1-10-3-5-12-7-8-13-6-4-11(2)9(10)14/h3-8H2,1-2H3 |
InChI Key |
GSAQHDMGOVWHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCCOCCN(C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)
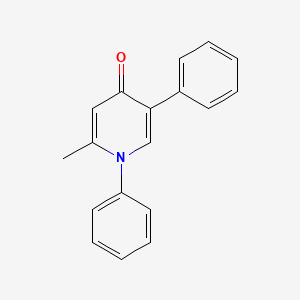
![5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14394519.png)
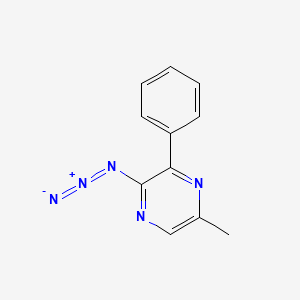
![2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane](/img/structure/B14394532.png)
![(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol](/img/structure/B14394540.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
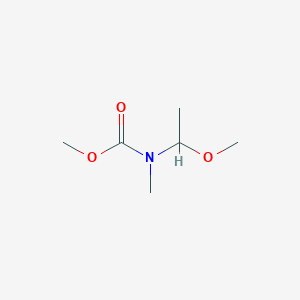
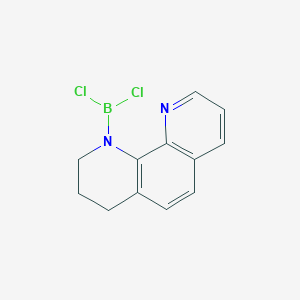


![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)

